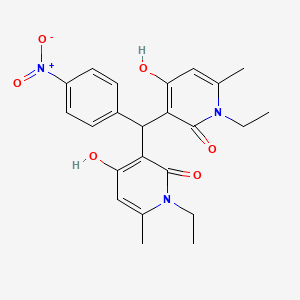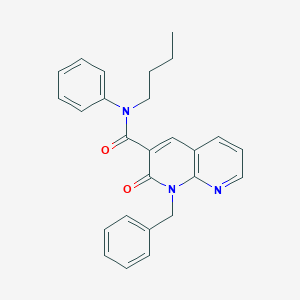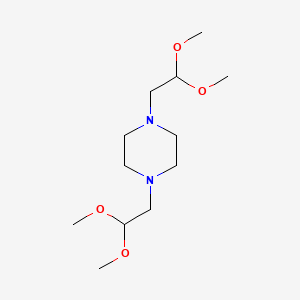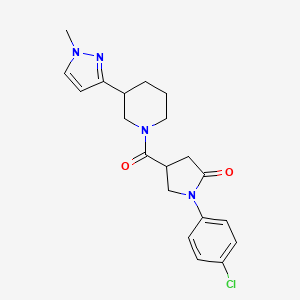amine dihydrochloride CAS No. 2173992-40-8](/img/structure/B2755806.png)
[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3. It is a white solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties .
作用机制
- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes .
化学反应分析
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary or secondary amines, and substitution reactions may yield various substituted pyrazoles .
科学研究应用
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride include:
- 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
- 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
- 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride
Uniqueness
What sets 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride apart from these similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, which may enhance its binding affinity and specificity for certain molecular targets .
属性
CAS 编号 |
2173992-40-8 |
|---|---|
分子式 |
C7H13BrClN3 |
分子量 |
254.55 g/mol |
IUPAC 名称 |
2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-9-4-3-7-6(8)5-11(2)10-7;/h5,9H,3-4H2,1-2H3;1H |
InChI 键 |
BGYTXZKOMRFBRC-UHFFFAOYSA-N |
SMILES |
CNCCC1=NN(C=C1Br)C.Cl.Cl |
规范 SMILES |
CNCCC1=NN(C=C1Br)C.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)

![2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2755731.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)


![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)


![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)
